ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction time and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-3-carboxylate: Lacks the 4-methoxyphenyl group, which may affect its biological activity.
4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylate: Lacks the amino group, which may influence its reactivity and applications.
Uniqueness
Ethyl 5-amino-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the amino and methoxyphenyl groups, which contribute to its diverse reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-10(12(14)16-15-11)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKCOZZRUIZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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